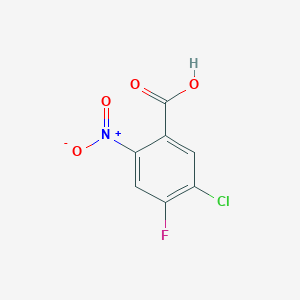
3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile (OPPP) is a heterocyclic compound composed of a pyridine ring, a pentanenitrile group, and a phenyl group. OPPP is a novel compound that has recently been studied for its potential applications in various scientific research areas. OPPP has been shown to possess unique properties that can be used to improve the efficiency of various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has been studied for its potential applications in various scientific research areas. This compound has been shown to possess unique properties that can be used to improve the efficiency of various laboratory experiments. For example, this compound has been used to study the effects of its reaction with other compounds, such as organometallic compounds, on the properties of the resulting products. This compound has also been used to study the photochemistry of its reaction with other compounds, such as nitroaromatics. This compound has also been studied for its potential applications in the field of medicinal chemistry, as it has been shown to possess anti-cancer properties.
Wirkmechanismus
3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has been shown to interact with a variety of compounds in different ways. This compound has been shown to interact with organometallic compounds through a nucleophilic substitution reaction, where the nucleophile is the this compound molecule and the electrophile is the organometallic compound. This compound has also been shown to interact with nitroaromatics through a photochemical reaction, where the nitroaromatic is the electron acceptor and the this compound molecule is the electron donor. This compound has also been shown to interact with proteins, where the this compound molecule binds to the active site of the protein and modifies its activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been shown to possess anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to possess anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. This compound has also been shown to possess antioxidant properties, as it has been shown to scavenge free radicals in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has several advantages for laboratory experiments. This compound is a novel compound that has recently been studied for its potential applications in various scientific research areas. This compound has been shown to possess unique properties that can be used to improve the efficiency of various laboratory experiments. This compound is also relatively easy to synthesize in a laboratory setting. However, this compound also has some limitations for laboratory experiments. This compound is a highly reactive compound and can be difficult to handle in a laboratory setting. This compound is also a relatively expensive compound and can be difficult to obtain in large quantities.
Zukünftige Richtungen
3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has several potential future directions that can be explored. This compound can be further studied for its potential applications in the field of medicinal chemistry, as it has been shown to possess anti-cancer properties. This compound can also be studied for its potential applications in the field of materials science, as it has been shown to possess properties that can be used to improve the properties of various materials. This compound can also be studied for its potential applications in the field of catalysis, as it has been shown to possess unique properties that can be used to increase the efficiency of various catalytic reactions. Additionally, this compound can be studied for its potential applications in the field of organic synthesis, as it has been shown to possess unique properties that can be used to improve the efficiency of various organic synthesis reactions.
Synthesemethoden
3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile can be synthesized using a multi-step procedure. The first step is to react 2-chloropyridine with triethyl orthoformate to form 3-chloropyridin-2-yl-methyl orthoformate. The second step is to react 3-chloropyridin-2-yl-methyl orthoformate with phenylmagnesium bromide to form this compound. The third step is to treat the product with hydrochloric acid to obtain the desired product. This synthesis method has been successfully applied to synthesize this compound in a laboratory setting.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile involves the condensation of a pyridine derivative with a ketone and a nitrile.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "3-oxo-5-phenylpentanenitrile", "sodium ethoxide", "ethanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of 3-pyridinecarboxaldehyde by reacting pyridine with sodium hydroxide and acetic acid.", "Step 2: Synthesis of 3-oxo-5-phenylpentanenitrile by reacting benzaldehyde with acetone and sodium ethoxide.", "Step 3: Condensation of 3-pyridinecarboxaldehyde, 3-oxo-5-phenylpentanenitrile, and sodium ethoxide in ethanol to form 3-oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile.", "Step 4: Purification of the product by recrystallization from water." ] } | |
CAS-Nummer |
1542425-87-5 |
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



